4-Chlorobenzyl 4-(acetylamino)benzoate
Description
4-Chlorobenzyl 4-(acetylamino)benzoate is a benzoate ester derivative featuring a 4-chlorobenzyl group and a 4-acetylamino substituent. The 4-chlorobenzyl moiety enhances lipophilicity, while the acetylamino group contributes to hydrogen-bonding interactions, influencing both physicochemical properties and bioactivity.
Properties
Molecular Formula |
C16H14ClNO3 |
|---|---|
Molecular Weight |
303.74 g/mol |
IUPAC Name |
(4-chlorophenyl)methyl 4-acetamidobenzoate |
InChI |
InChI=1S/C16H14ClNO3/c1-11(19)18-15-8-4-13(5-9-15)16(20)21-10-12-2-6-14(17)7-3-12/h2-9H,10H2,1H3,(H,18,19) |
InChI Key |
QTJLMERRRHDBDM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs and their substituent variations are summarized below:
Key Observations :
- Chlorobenzyl vs. Methyl/Ethyl Esters: The 4-chlorobenzyl group in the target compound increases molecular weight (vs.
- Acetylamino vs. Sulfanyl/Amino Groups: The acetylamino group (target compound) offers hydrogen-bonding capacity, whereas sulfanyl () or amino groups () may alter redox properties or receptor binding.
Physicochemical Data:
| Property | This compound | Methyl 4-(acetylamino)benzoate | CCAB |
|---|---|---|---|
| Molecular Weight (g/mol) | ~315.75 (estimated) | 193.20 | ~388.25 (estimated) |
| Solubility | Low in water (chlorobenzyl group) | Moderate (methyl ester) | Low (chlorinated) |
| Stability | Stable under inert conditions | Stable (95% purity) | Crystalline form |
Key Research Findings
Substituent Impact on Bioactivity :
- Chlorobenzyl groups enhance herbicidal activity compared to methyl or phenyl groups ().
- Anthranilic acid scaffolds (as in CCAB) favor anti-inflammatory over herbicidal effects ().
Synthetic Feasibility :
Physicochemical Trade-offs :
- Increased lipophilicity (chlorobenzyl) improves bioavailability but reduces aqueous solubility ().
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